An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzothiadiazol-5-ylmethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzothiadiazol-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and characterization of 2,1,3-Benzothiadiazol-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of a proposed synthetic route, detailed theoretical characterization data, and experimental protocols based on established chemical principles. The information is intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzothiadiazole derivatives and for professionals in drug development exploring new chemical entities.
Introduction
The 2,1,3-benzothiadiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural science.[1][2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] Furthermore, their unique photophysical properties have led to their investigation in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][5] 2,1,3-Benzothiadiazol-5-ylmethanol, in particular, represents a key intermediate that can be further functionalized to generate a diverse library of compounds with potential therapeutic or material applications. This guide provides a detailed technical overview of its synthesis and characterization.
Synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol
The most direct and plausible synthetic route to 2,1,3-Benzothiadiazol-5-ylmethanol is through the reduction of its corresponding aldehyde, 2,1,3-Benzothiadiazole-5-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a mild reducing agent.
Proposed Synthetic Pathway
The synthesis involves a single-step reduction of the aldehyde functionality to a primary alcohol.
Caption: Proposed synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol.
Experimental Protocol: Reduction of 2,1,3-Benzothiadiazole-5-carbaldehyde
This protocol describes a general procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride.
Materials:
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2,1,3-Benzothiadiazole-5-carbaldehyde
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Methanol (reagent grade)
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Sodium borohydride (NaBH₄)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve 2,1,3-Benzothiadiazole-5-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).
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Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quenching: Carefully quench the reaction by the slow addition of deionized water.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
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Washing: Combine the organic layers and wash sequentially with deionized water and brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 2,1,3-Benzothiadiazol-5-ylmethanol can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Characterization Data
The following tables summarize the key physical and predicted spectral data for 2,1,3-Benzothiadiazol-5-ylmethanol.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 89795-51-7 | [6] |
| Molecular Formula | C₇H₆N₂OS | [6] |
| Molecular Weight | 166.2 g/mol | [6] |
| Appearance | Predicted to be a solid | - |
| Melting Point | 61-63 °C | [6] |
| Boiling Point | 313.5 °C at 760 mmHg | [6] |
| Density | 1.466 g/cm³ | [6] |
Predicted Spectroscopic Data
The following data are predicted based on the chemical structure and known spectral data of similar benzothiadiazole derivatives.
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H |
| ~7.6-7.8 | d | 1H | Aromatic H |
| ~7.4-7.6 | s | 1H | Aromatic H |
| ~4.8 | s | 2H | -CH₂OH |
| ~2.5-3.5 | br s | 1H | -CH₂OH |
Note: Predicted chemical shifts are in CDCl₃. The exact chemical shifts and coupling constants would need to be determined experimentally.
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C (aromatic, adjacent to N) |
| ~153 | C (aromatic, adjacent to N) |
| ~140 | C (aromatic, substituted with CH₂OH) |
| ~130-135 | C-H (aromatic) |
| ~120-125 | C-H (aromatic) |
| ~65 | -C H₂OH |
Note: Predicted chemical shifts are in CDCl₃. The exact chemical shifts would need to be determined experimentally.
3.2.3. FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad, Strong | O-H stretch (alcohol) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1000-1250 | Strong | C-O stretch (primary alcohol) |
3.2.4. Mass Spectrometry (Electron Impact)
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion) |
| 149 | [M - OH]⁺ |
| 137 | [M - CH₂OH]⁺ |
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis and characterization of 2,1,3-Benzothiadiazol-5-ylmethanol.
Caption: Experimental workflow for synthesis and characterization.
Potential Signaling Pathways and Biological Activities
While specific signaling pathways for 2,1,3-Benzothiadiazol-5-ylmethanol have not been elucidated, the broader class of benzothiadiazole derivatives is known to be involved in inducing systemic acquired resistance (SAR) in plants.[7] SAR is a plant defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. The activation of SAR is often associated with the salicylic acid (SA) signaling pathway.[7] It is plausible that derivatives of 2,1,3-Benzothiadiazol-5-ylmethanol could be investigated for their ability to modulate this or other cellular signaling pathways in various biological systems.
Given the diverse biological activities reported for benzothiadiazole-containing molecules, 2,1,3-Benzothiadiazol-5-ylmethanol serves as a valuable starting point for the synthesis of novel compounds for screening in various disease models, including those for cancer, inflammation, and infectious diseases.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 2,1,3-Benzothiadiazol-5-ylmethanol. The proposed synthetic protocol, based on the reduction of the corresponding aldehyde, offers a straightforward and efficient route to this valuable intermediate. The predicted characterization data serves as a useful reference for researchers to confirm the identity and purity of the synthesized compound. Further exploration of the biological activities of derivatives of 2,1,3-Benzothiadiazol-5-ylmethanol is warranted and may lead to the discovery of novel therapeutic agents or functional materials.
